Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a multifaceted structure. It features a pyridine ring, a fluorobenzyl group, and several functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include ethyl esters, fluorobenzyl amines, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-[(4-FLUOROBENZYL)SULFAMOYL]-1H-PYRAZOLE-3-CARBOXYLATE: Shares a similar fluorobenzyl group but differs in the core structure.
2-METHOXYPHENYL ISOCYANATE: Contains a methoxyphenyl group but has different functional groups and reactivity.
Uniqueness
ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its combination of functional groups and the presence of both fluorobenzyl and hydroxy-methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25FN2O7 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 5-[3-[(4-fluorophenyl)methylamino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H25FN2O7/c1-3-35-25(33)18-13-28-24(32)22(23(18)31)17(15-6-9-20(34-2)19(29)10-15)11-21(30)27-12-14-4-7-16(26)8-5-14/h4-10,13,17,29H,3,11-12H2,1-2H3,(H,27,30)(H2,28,31,32) |
InChI Key |
FTJYKOFNUSODGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
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